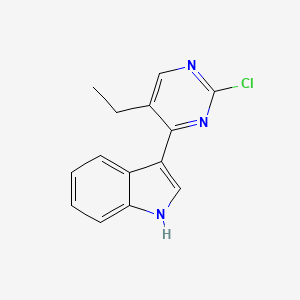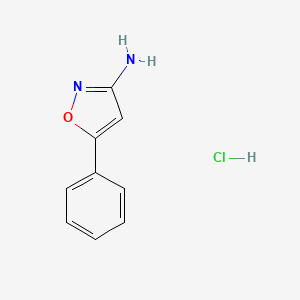
5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde
Descripción general
Descripción
5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is a compound with the molecular formula C24H15N3O3 and a molecular weight of 393.39 g/mol . It consists of three 5-pyridylaldehyde groups attached to a central benzene ring at meta-positions . This nitrogen-rich, electron-deficient monomer is primarily used in the construction of covalent organic frameworks (COFs) .
Métodos De Preparación
The synthesis of 5,5’,5’‘-(Benzene-1,3,5-triyl)tripicolinaldehyde involves the condensation of 2,5-bis(3-hydroxypropoxy)terephthalohydrazide with 5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde . The reaction conditions typically include heating the mixture to 37°C and using an ultrasonic bath to enhance solubility . Industrial production methods are not extensively documented, but the compound is available commercially with high purity (>98%) .
Análisis De Reacciones Químicas
5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It readily forms imine linkages through polycondensation reactions.
Complexation Reactions: The compound has high binding affinity for palladium (II) ions, enabling its use in palladium recovery.
Oxidation and Reduction:
Common reagents and conditions include the use of hydrazine-carbonyl traps and nitric acid solutions for palladium binding . Major products formed include covalent organic frameworks with high adsorption capacities .
Aplicaciones Científicas De Investigación
5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is utilized in various scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through the formation of stable covalent organic frameworks. Its nitrogen-rich structure allows for strong interactions with metal ions, particularly palladium (II), facilitating efficient capture and recovery . The molecular targets include palladium ions, and the pathways involve complexation and adsorption mechanisms .
Comparación Con Compuestos Similares
Similar compounds include:
- 5,5’- (5- (5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde
- 1,3,5-tris (2’-formylpyridyl-5’)benzene
Compared to these compounds, 5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde is unique due to its high nitrogen content and electron-deficient nature, which enhance its ability to form stable frameworks and bind metal ions effectively .
Propiedades
IUPAC Name |
5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJJEGWMDUKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-YL)-2-azaspiro[3.4]octan-6-amine hydrochloride](/img/structure/B8223804.png)

![5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223815.png)
![4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223818.png)
![(S)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223821.png)
![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan](/img/structure/B8223836.png)

![N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]formamide](/img/structure/B8223846.png)
![Methyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B8223850.png)



![(2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole](/img/structure/B8223880.png)
![(S)-N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223891.png)
